molecular formula C13H12N2O2 B8713738 3-hydroxy-N-(pyridin-2-ylmethyl)benzamide

3-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B8713738
M. Wt: 228.25 g/mol
InChI Key: MNYLAWNOIVVNAI-UHFFFAOYSA-N
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Patent
US09120819B2

Procedure details

11.7 g (0.85 mol) of potassium carbonate in solution in 86 ml of water are added to 11.5 g (0.43 mol) of 3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate (stage A) in solution in 340 ml of methanol. The mixture is stirred at ambient temperature for 3 hours and then concentrated to dryness. The residue is taken up in ethyl acetate and the product is neutralized with 85 ml of a molar solution of hydrochloric acid. The two phases are separated. The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined and washed with a saturated aqueous solution of sodium chloride, and dried over sodium sulphate. The solid obtained after concentration under vacuum is washed with ethyl ether and filtered. After drying, 6.3 g (65%) of a white solid are obtained.
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([NH:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=2)=[O:18])[CH:12]=1)(=O)C>O.CO>[OH:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=1)[C:17]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1)=[O:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate
Quantity
11.5 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=C1)C(=O)NCC1=NC=CC=C1
Name
Quantity
86 mL
Type
solvent
Smiles
O
Name
Quantity
340 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The two phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solid obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under vacuum
WASH
Type
WASH
Details
is washed with ethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=C(C(=O)NCC2=NC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 6.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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